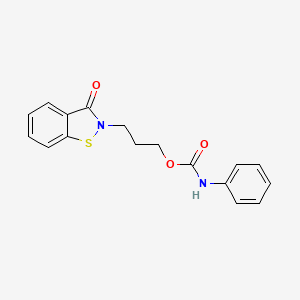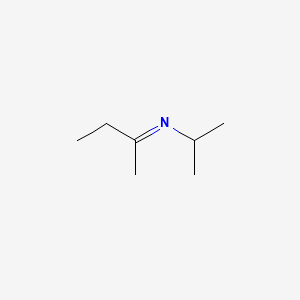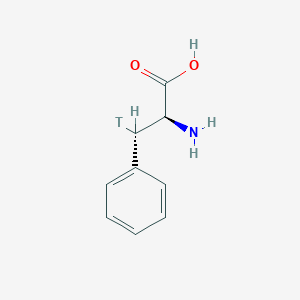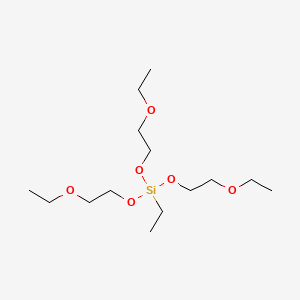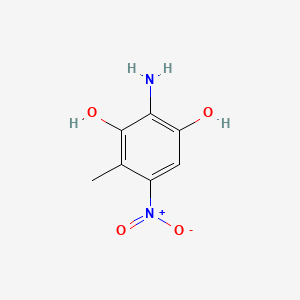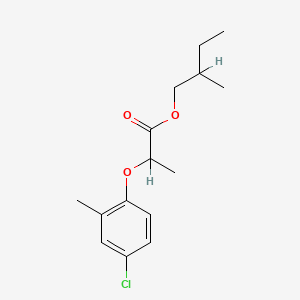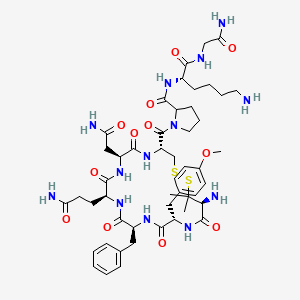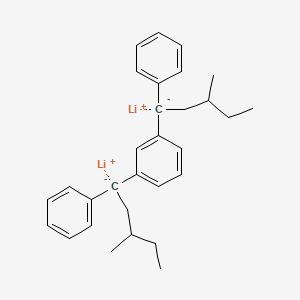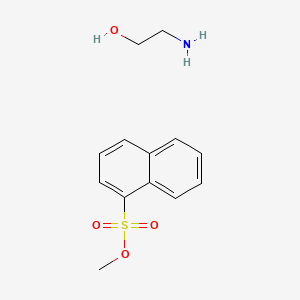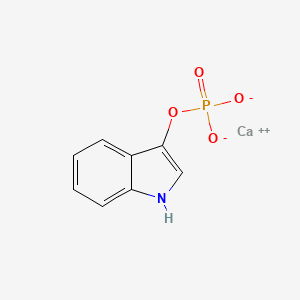
calcium 1H-indol-3-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) is a chemical compound with the molecular formula C8H8NO4P·Ca. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) typically involves the phosphorylation of indole-3-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is followed by the addition of calcium salts to form the calcium salt of the ester.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-aldehyde or indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound to indole-3-ol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole-3-aldehyde, indole-3-carboxylic acid.
Reduction: Indole-3-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other indole derivatives.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of 1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as phosphatases, leading to the release of indole-3-ol and phosphate. This interaction can modulate various biological processes, including signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Indol-3-ol, dihydrogen phosphate (ester), disodium salt
- Indole-3-acetic acid
- Indole-3-butyric acid
Uniqueness
1H-Indol-3-ol, dihydrogen phosphate (ester), calcium salt (1:1) is unique due to its specific calcium salt form, which can influence its solubility, stability, and biological activity. Compared to its disodium salt counterpart, the calcium salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
16036-53-6 |
|---|---|
Formule moléculaire |
C8H6CaNO4P |
Poids moléculaire |
251.19 g/mol |
Nom IUPAC |
calcium;1H-indol-3-yl phosphate |
InChI |
InChI=1S/C8H8NO4P.Ca/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12);/q;+2/p-2 |
Clé InChI |
CKNGOVGLYMZMFW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)
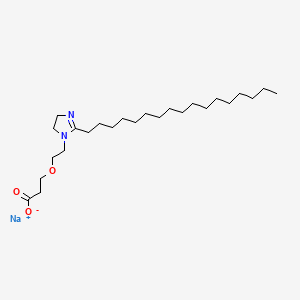
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

